

Application Note: Advanced Media Supplementation with L-Alanyl-L-Valine

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Compound of Interest

Compound Name: *dl-Alanyl-dl-valine*

CAS No.: 3303-46-6

Cat. No.: B7798921

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Abstract

This guide details the application of L-Alanyl-L-Valine, a dipeptide source of essential amino acids, in mammalian cell culture (CHO, HEK293). While standard media formulations often rely on free amino acids, high-concentration fed-batch processes face bottlenecks regarding solubility, stability, and osmolarity. This protocol elucidates the mechanism of dipeptide uptake via the PEPT1 transporter, explains the critical importance of stereochemistry (L- vs. DL-forms), and provides a step-by-step methodology for integrating Alanyl-Valine into high-titer feed strategies to reduce ammonia toxicity and optimize osmolarity.

Introduction: The Dipeptide Advantage

In modern biopharmaceutical production, maintaining high viable cell density (VCD) and specific productivity (

) requires aggressive nutrient feeding. However, traditional feeds containing free L-Valine and L-Alanine face physical limitations:

- **Solubility Limits:** Free L-Valine has moderate solubility (~50-80 g/L), which can limit the concentration of super-concentrated feeds (e.g., 100x).
- **Osmolarity Spikes:** Adding free amino acids increases culture osmolarity linearly. High osmolarity (>400 mOsm/kg) induces apoptosis and reduces cell growth.

- Uptake Saturation: Free amino acids rely on specific transporters (e.g., System L for Valine) that can become saturated or competitively inhibited.

L-Alanyl-L-Valine solves these issues by delivering two amino acids per transport event, effectively halving the osmolarity contribution per mole of nutrient and utilizing the high-capacity, proton-coupled PEPT1 transporter system.

Stereochemistry Warning: "dl" vs. "L"

CRITICAL NOTE: The prompt references "**dl-Alanyl-dl-valine**." In a biological context, this nomenclature implies a racemic mixture containing D-isomers (D-Alanine, D-Valine).

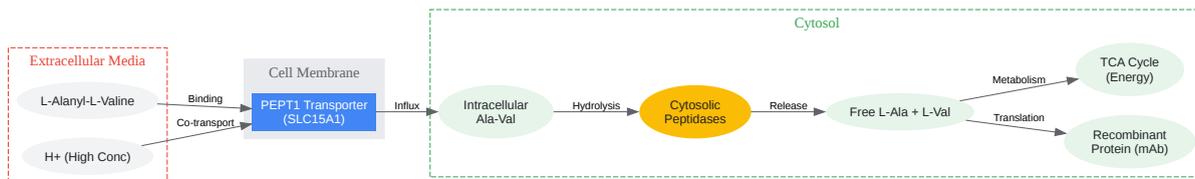
- L-Isomers: The only form naturally metabolized by mammalian cells for protein synthesis.
- D-Isomers: Generally non-metabolizable by CHO/HEK cells. They can accumulate in the culture, potentially acting as enzyme inhibitors or waste products that alter intracellular pH.
- Recommendation: For all bioproduction and metabolic studies, L-Alanyl-L-Valine (CAS: 19969-27-8 or similar) must be used. The "dl" form should be restricted to specific toxicity studies or non-metabolizable tracer controls.

Mechanism of Action

Unlike free amino acids, which enter via specific permeases, Alanyl-Valine utilizes the Solute Carrier Family 15 (SLC15) transporters, specifically PEPT1 (SLC15A1) and PEPT2 (SLC15A2).

Cellular Uptake Pathway

- Transport: The dipeptide is co-transported with protons () into the cytosol driven by the transmembrane electrochemical proton gradient.
- Hydrolysis: Once intracellular, cytosolic peptidases (e.g., Peptidase D) rapidly hydrolyze the peptide bond.
- Utilization: Free L-Alanine and L-Valine enter the amino acid pool for protein synthesis or TCA cycle anaplerosis.



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Figure 1: Mechanism of L-Alanyl-L-Valine uptake via proton-coupled transport and intracellular hydrolysis.

Benefits Analysis: Data Comparison

Osmolarity Efficiency

Using dipeptides allows for higher nutrient loading without exceeding the osmolarity threshold (typically 400-450 mOsm/kg for CHO cells).

Parameter	Free Amino Acids (200 mM Total)	Dipeptide (100 mM)	Benefit
Composition	100 mM L-Ala + 100 mM L-Val	100 mM L-Ala-L-Val	Same molar nutrient delivery
Particles	200 mOsm/kg contribution	100 mOsm/kg contribution	50% Reduction in osmolarity impact
Solubility	Limited by L-Val (~60 g/L)	Generally higher	Allows concentrated feeds (e.g., 200 g/L)
Ammonia	High risk (if Gln used)	Low risk	Ala-Val is stable and does not spontaneously deaminate

Protocol: Preparation and Use

Materials Required

- Reagent: L-Alanyl-L-Valine (High Purity, Cell Culture Grade). Avoid "DL" mixtures.
- Solvent: WFI (Water for Injection) or Basal Media.
- Equipment: Magnetic stirrer, pH meter, 0.22 μm PES filter.

Stock Solution Preparation (200 mM)

This protocol creates a concentrated stock for spiking into fed-batch cultures.

- Weighing: Calculate the mass required.
 - MW of L-Alanyl-L-Valine \approx 188.2 g/mol .
 - For 100 mL of 200 mM stock:
.
- Dissolution:
 - Add 3.76 g of dipeptide to 80 mL of WFI.
 - Stir at room temperature (20-25°C).
 - Note: If dissolution is slow, warm slightly to 35°C. Most dipeptides are highly soluble, but pH adjustment may speed up the process.
- pH Adjustment:
 - Check pH.[1] Dipeptides can buffer. Adjust to pH 7.0–7.4 using 1N NaOH or 1N HCl if necessary to match reactor pH.
- Final Volume: Top up to 100 mL with WFI.
- Sterilization: Filter immediately through a 0.22 μm PES membrane. Store at 4°C (stable for 1-2 weeks) or -20°C (long term).

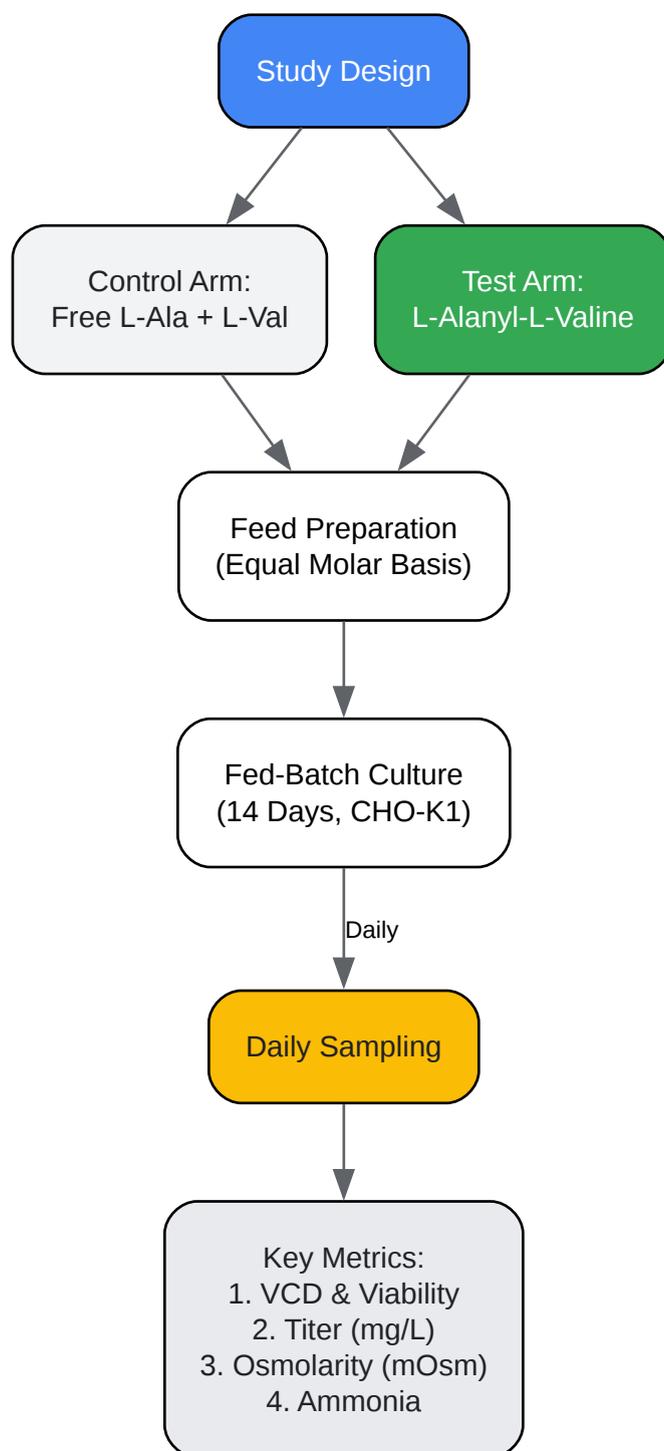
Bioreactor Feeding Strategy

Objective: Maintain L-Valine levels > 2 mM throughout the culture duration.

- Basal Media: Supplement basal media with 5-10 mM L-Alanyl-L-Valine to support early growth phase without spiking osmolarity.
- Feed Phase (Days 3-14):
 - Replace free L-Valine and L-Alanine in your main feed with equimolar L-Alanyl-L-Valine.
 - Bolus Feed: Add stock solution daily to maintain a residual concentration.
 - Calculation: If cells consume 1 mM Valine/day, feed 1 mM Dipeptide/day.
 - Monitoring: Use HPLC (Amino Acid Analysis) to track free Valine. Note that the dipeptide itself may not appear on standard free AA columns unless hydrolyzed first; track the free AA accumulation in the supernatant.

Experimental Workflow: Optimization (DoE)

To validate the benefit of L-Alanyl-L-Valine in your specific cell line, perform a Design of Experiments (DoE) comparison.



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Figure 2: Experimental workflow for validating dipeptide efficacy against free amino acid controls.

Troubleshooting & FAQs

Issue	Possible Cause	Solution
Precipitation in Feed	Concentration too high (>500 mM) or pH drift.	Reduce concentration to 200-300 mM; verify pH is 7.0-7.4.
Low Free Valine in Media	Slow hydrolysis or rapid uptake.	This is normal. The dipeptide is taken up before hydrolysis. Intracellular pools are what matter.
High Ammonia	"dl" mixture used?	Ensure L-Alanyl-L-Valine is used. ^[2] D-isomers can stress cellular metabolism.
Lag Phase	Media imbalance.	Ensure basal media has some free amino acids for immediate start-up before peptidase activity ramps up.

References

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